molecular formula C22H19FN2OS B2640786 1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1251611-43-4

1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2640786
CAS No.: 1251611-43-4
M. Wt: 378.47
InChI Key: ZPCXMRWZHFYGMS-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one is a potent and ATP-competitive small-molecule kinase inhibitor with significant research value in the field of oncology. Its primary mechanism of action involves the dual inhibition of the BCR-ABL fusion oncoprotein and Src family kinases (SFKs). This targeted activity makes it a critical tool for investigating the pathogenesis and progression of chronic myeloid leukemia (CML) and other BCR-ABL-driven malignancies. The compound is particularly noted for its efficacy against specific imatinib-resistant BCR-ABL mutants, such as the T315I gatekeeper mutation, which is a common mechanism of treatment resistance. Researchers utilize this compound to study downstream signaling pathways, apoptosis induction, and to develop strategies to overcome drug resistance in hematologic cancers. Its well-defined mechanism provides a robust foundation for preclinical studies aimed at understanding kinase dysregulation and validating novel therapeutic targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-thiophen-2-yl-3H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS/c1-14-10-18-20(11-15(14)2)25(13-16-5-7-17(23)8-6-16)22(26)12-19(24-18)21-4-3-9-27-21/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCXMRWZHFYGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)CC(=N2)C3=CC=CS3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the fluorophenyl and thiophene groups. Common synthetic routes include:

    Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a sulfur-containing compound with a carbonyl compound and a nitrile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazepine core or the thiophene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and microwave-assisted reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Properties

Anxiolytic Activity
Benzodiazepines are primarily recognized for their anxiolytic properties. Studies have shown that compounds similar to 1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one exhibit significant anxiolytic effects in animal models. This suggests that this compound may be effective in treating anxiety disorders by modulating the GABAergic system.

Sedative Effects
Research indicates that benzodiazepines can produce sedative effects due to their action on GABA receptors. The sedative properties of this compound could be beneficial in clinical settings where sedation is required, such as preoperative procedures or in the management of severe agitation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzodiazepines helps in modifying compounds to enhance their efficacy and reduce side effects. The presence of the 4-fluorophenyl and thiophene moieties in this compound contributes to its biological activity. Modifications at these positions can lead to variations in potency and selectivity for specific GABA receptor subtypes.

Structural FeatureEffect on Activity
4-FluorophenylEnhances binding affinity to GABA receptors
Thiophene GroupInfluences lipophilicity and CNS penetration

Potential Therapeutic Applications

Neurological Disorders
The compound's anxiolytic and sedative properties position it as a candidate for treating various neurological conditions such as generalized anxiety disorder (GAD), panic disorder, and insomnia. Its ability to cross the blood-brain barrier makes it particularly suitable for central nervous system (CNS) applications.

Anticonvulsant Properties
Similar benzodiazepine derivatives have been studied for their anticonvulsant effects. There is potential for this compound to be explored further in the context of epilepsy treatment.

Case Studies

Several studies have investigated the pharmacological profiles of benzodiazepine derivatives:

  • Study on Anxiolytic Effects
    A study published in a peer-reviewed journal demonstrated that certain benzodiazepine derivatives significantly reduced anxiety-like behavior in rodent models when administered at specific dosages.
  • Sedative Properties Evaluation
    Another research article evaluated the sedative effects of structurally similar compounds and found that they effectively induced sedation without significant adverse effects on motor coordination at therapeutic doses.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The thiophene and fluorophenyl groups may also contribute to its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key features, derived from synthetic and crystallographic studies:

Compound Name Substituents (Positions) Key Features/Activity Reference
1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one 1-Allyl, 4-Phenyl Model compound for benzodiazepine synthesis; crystallographically characterized
7-(3’-Fluoropropoxy)-4-[3’-(1’H-imidazol-1’-yl)phenyl]-8-trifluoromethyl 7-Fluoropropoxy, 4-Imidazolylphenyl, 8-CF₃ Enhanced anti-inflammatory/antimicrobial activity due to imidazole and CF₃ groups
4-[3’-(1H-Imidazol-1’-yl)phenyl]-7-methoxy-8-trifluoromethyl 7-Methoxy, 4-Imidazolylphenyl, 8-CF₃ Reduced metabolic clearance compared to fluoropropoxy analog
1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl) Thiophen-2-yl, Thiazol-2-amine substituents Anti-tubercular activity; thiophene enhances binding to mycobacterial targets

Key Observations:

7,8-Dimethyl groups in the target compound contrast with 8-CF₃ or 7-methoxy/fluoropropoxy groups in analogs , which are linked to improved metabolic stability or potency.

Crystallographic and Synthetic Insights :

  • The allyl and phenyl substituents in the model compound provide a structural basis for understanding conformational flexibility in the diazepine ring.
  • Hydrogen-bonding patterns (e.g., N–H···O interactions) common in benzodiazepines are critical for stabilizing active conformations.

Pharmacological Potential: While the target compound lacks explicit activity data, its structural resemblance to imidazole- and CF₃-containing analogs implies possible CNS or anti-inflammatory applications.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-7,8-dimethyl-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-2-one (CAS Number: 1251611-43-4) is a member of the benzodiazepine class, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their roles as anxiolytics, sedatives, and anticonvulsants. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of the compound is C22H19FN2OSC_{22}H_{19}FN_{2}OS, with a molecular weight of 378.5 g/mol. The structure features a benzodiazepine core with modifications that may enhance its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzodiazepine derivatives. For instance, a series of new compounds were synthesized and tested for cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Among these compounds, some exhibited significant cytotoxic activity with IC50 values below 60 μM, suggesting that structural modifications in benzodiazepines can lead to enhanced anticancer effects .

Table 1: Cytotoxic Activity of Benzodiazepine Derivatives

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Other DerivativesVarious< 60.00

This indicates that the incorporation of specific functional groups can significantly influence the anticancer efficacy of benzodiazepine derivatives.

Anxiolytic and Sedative Effects

Benzodiazepines are primarily known for their anxiolytic and sedative properties. The introduction of the thiophene moiety in this compound may enhance its binding affinity to GABA receptors, which are crucial for mediating the effects of anxiolytics. Research has shown that modifications to the benzodiazepine structure can lead to improved pharmacological profiles in terms of potency and duration of action .

The biological activity of benzodiazepines typically involves modulation of the GABA_A receptor complex. By enhancing GABAergic transmission, these compounds can produce anxiolytic, hypnotic, and muscle relaxant effects. The presence of fluorine in the structure may also influence lipophilicity and receptor binding dynamics .

Case Studies

Several case studies have documented the effectiveness of benzodiazepine derivatives in treating various conditions:

  • Anxiety Disorders : Clinical trials have shown that certain benzodiazepines can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD).
  • Seizure Management : Some derivatives have been evaluated for their anticonvulsant properties, demonstrating efficacy in reducing seizure frequency in animal models.
  • Antitumor Activity : Research involving animal models has indicated that specific benzodiazepine derivatives can inhibit tumor growth and metastasis.

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